molecular formula C9H17Cl2N3O2 B2910142 Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride CAS No. 2460754-50-9

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride

Cat. No.: B2910142
CAS No.: 2460754-50-9
M. Wt: 270.15
InChI Key: ZRNAHVADMDHCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: Typically around 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Ethanol or other suitable organic solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid or other oxidized products

    Reduction: Formation of alcohols or amines

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties and drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate
  • Methyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate
  • Ethyl 2-(amino)-2-(1-methylpyrazol-4-yl)acetate

Uniqueness

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride is unique due to its specific chemical structure, which may confer distinct chemical and biological properties compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-4-14-9(13)8(10-2)7-5-11-12(3)6-7;;/h5-6,8,10H,4H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNAHVADMDHCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN(N=C1)C)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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